O-(4-methylbenzyl)hydroxylamine
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Overview
Description
O-(4-Methylbenzyl)hydroxylamine is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(4-Methylbenzyl)hydroxylamine typically involves the alkylation of hydroxylamine with 4-methylbenzyl halides. One common method includes the reaction of hydroxylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures (55-65°C) to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-(4-Methylbenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
O-(4-Methylbenzyl)hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of O-(4-Methylbenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound targets electrophilic centers in organic molecules, leading to the formation of new C-N bonds. This mechanism is crucial in various synthetic pathways and industrial applications .
Comparison with Similar Compounds
- O-Benzoylhydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Comparison: O-(4-Methylbenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to O-Benzoylhydroxylamine and O-(Diphenylphosphinyl)hydroxylamine, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
O-[(4-methylphenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXTMVARHZBPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276914 |
Source
|
Record name | O-(4-methylbenzyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83670-44-4 |
Source
|
Record name | O-(4-methylbenzyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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